

Chemical properties and solubility of Compound 12g

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Compound of Interest

Compound Name: *HIV-1 inhibitor-57*

Cat. No.: *B12379695*

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An In-depth Technical Guide on the Chemical Properties and Solubility of Compound 12g: A Dual c-Met/MDR Inhibitor

For researchers, scientists, and professionals in drug development, understanding the fundamental chemical properties and solubility of a novel compound is critical for its advancement as a potential therapeutic agent. This guide provides a detailed overview of Compound 12g, a promising anticancer agent identified as 4-(3-((pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6-yl)phenol. This compound has demonstrated potent activity as a dual inhibitor of the c-Met receptor tyrosine kinase and multidrug resistance (MDR) pumps, making it a significant candidate for overcoming drug resistance in cancer therapy.[4]

Chemical Properties

Compound 12g is a novel triazolotriazine derivative. Its chemical structure was confirmed using spectral data, including ^1H NMR, ^{13}C NMR, and mass spectrometry, as well as single-crystal X-ray crystallography.[4]

Property	Value	Source
Molecular Formula	C ₂₁ H ₁₈ N ₄ O ₂	[5]
Water Solubility	203.53 mg/L	[4]
Melting Point	119-121 °C	[6]

Solubility

A significant advantage of Compound 12g is its improved water solubility compared to its parent compounds. The replacement of a sulfur atom with an NH group in its structure contributes to this enhanced solubility.^[4] The aqueous solubility of Compound 12g was determined to be 203.53 mg/L in deionized water.^[4] In another study, a derivative of Compound 12g showed a kinetic solubility of over 30 μ M.^[7]

Experimental Protocols

Synthesis of Compound 12g

The synthesis of Compound 12g involves a multi-step chemical process. The general procedure is outlined below, based on similar triazolotriazine syntheses.^[4]

General Procedure B:

- Start with the appropriate acetophenone derivatives, which are oxidized using HBr in DMSO to yield intermediate compounds.^[4]
- The final compounds are purified using column chromatography.
- The chemical structures are confirmed using 1 H NMR, 13 C NMR, mass spectrometry, and single-crystal X-ray crystallography.^[4]

For a specific synthesis of a similar compound (12g with a benzoxazole core), the following was reported:

Compound 12g was prepared from 5-methyl-2-phenyl-1,3-benzoxazol-6-amine (4g) with a yield of 52%.^[5] The characterization data was as follows:

- 1 H-NMR (DMSO-d6) δ : 2.35 (s, 3H), 4.39 (d, J = 5.9 Hz, 2H), 7.31–7.36 (m, 3H), 7.56–7.64 (m, 4H), 8.07 (s, 1H), 8.11–8.19 (m, 2H), 8.29 (s, 1H), 8.53 (d, J = 5.9 Hz, 2H).^[5]
- 13 C-NMR (DMSO-d6) δ : 18.4, 41.9, 102.0, 120.1, 122.1, 124.5, 126.7, 126.8, 129.2, 131.4, 36.1, 136.2, 149.0, 149.3, 149.6, 155.5, 161.4.^[5]
- HRMS (ESI): Calculated for C₂₁H₁₈N₄O₂ [M + H]⁺: 359.1508. Found: 359.1487.^[5]

Water Solubility Determination

The water solubility of Compound 12g was determined in deionized water.^[4] While the specific experimental details for this determination are not provided in the search results, a general protocol for determining thermodynamic aqueous solubility is as follows:

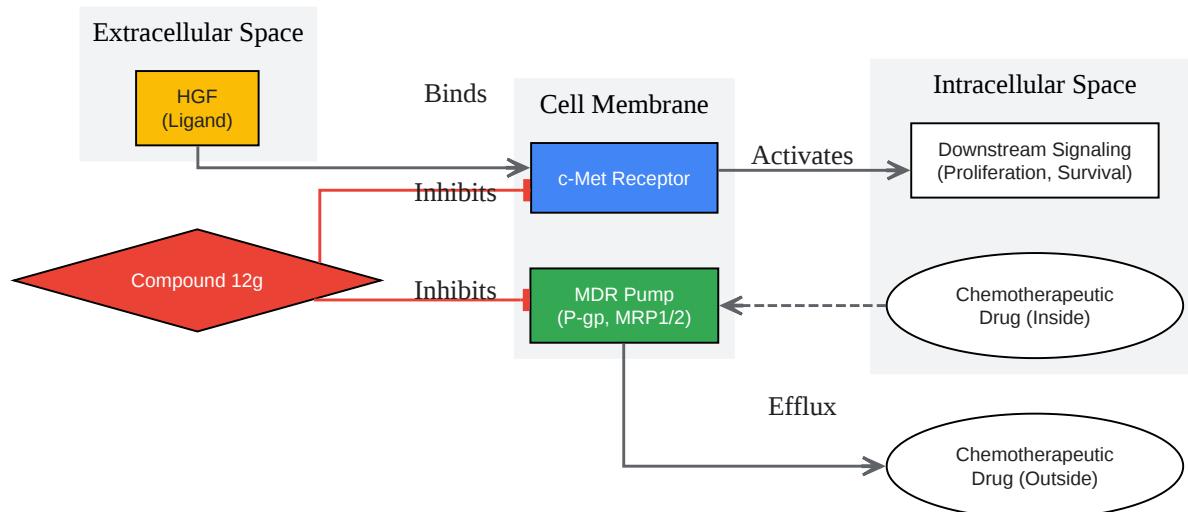
- An excess amount of the compound is suspended in deionized water.
- The suspension is shaken at a constant temperature for a specified period (e.g., 24 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of the compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Signaling Pathways and Mechanism of Action

Compound 12g acts as a dual inhibitor, targeting both the c-Met receptor tyrosine kinase and multidrug resistance (MDR) pumps.

The c-Met signaling pathway is crucial in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers. Compound 12g inhibits c-Met kinase, thereby blocking downstream signaling cascades. It has shown potent c-Met kinase inhibitory activity with an IC₅₀ value of 0.052 μ M.^[4]

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. It is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated proteins (MRPs), which actively efflux chemotherapeutic drugs from cancer cells. Compound 12g can block both MDR1 and MRP1/2 pumps in cancerous HepG2 and BxPC3 cells at low concentrations, suggesting its potential to reverse drug resistance.^[4]

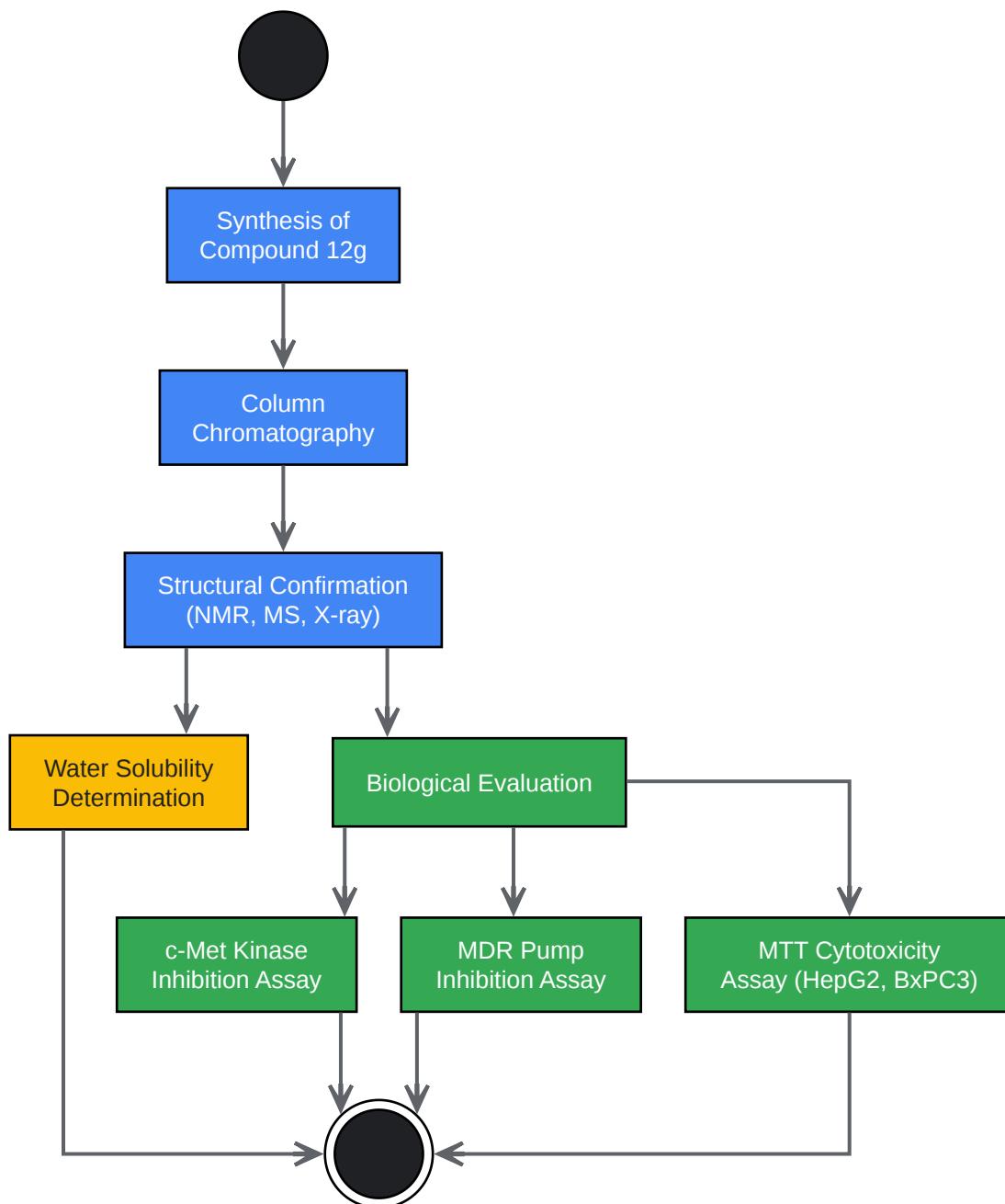


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Caption: c-Met signaling and MDR pump inhibition by Compound 12g.

Experimental Workflow

The development and evaluation of Compound 12g follow a structured workflow from synthesis to biological testing.



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Caption: Experimental workflow for Compound 12g.

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